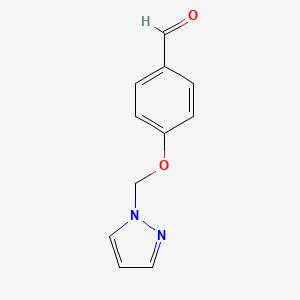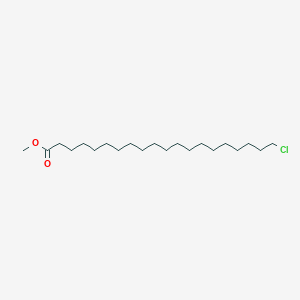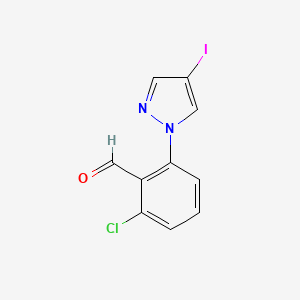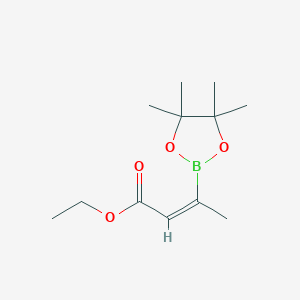
Ethyl (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a but-2-enoate moiety. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate typically involves the reaction of an appropriate alkene with a boronic acid or boronic ester. One common method is the hydroboration-oxidation reaction, where an alkene is treated with a borane reagent followed by oxidation to form the boronic ester. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactors allows for the direct introduction of the boronic ester group into a variety of organic compounds, making the process more versatile and sustainable .
化学反応の分析
Types of Reactions
Ethyl (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced boron species.
Substitution: The boronic ester can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents in the presence of a base.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Palladium catalysts and bases such as potassium carbonate (K₂CO₃) in organic solvents like THF or toluene.
Major Products Formed
Oxidation: Boronic acids or alcohols.
Reduction: Boranes or alkylboranes.
Substitution: Biaryl compounds or other coupled products.
科学的研究の応用
Ethyl (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of boron-containing drugs and diagnostic agents.
Industry: Applied in the production of advanced materials, polymers, and agrochemicals.
作用機序
The mechanism of action of Ethyl (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate involves the interaction of the boronic ester group with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of the coupled product.
類似化合物との比較
Ethyl (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate can be compared with other boronic esters such as:
Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.
Pinacolborane: Another boronic ester with a different structure but similar reactivity.
4,4,5,5-Tetramethyl-2-(phenyl)1,3,2-dioxaborolane: A structurally related compound with a phenyl group instead of the but-2-enoate moiety.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability, making it particularly useful in certain synthetic applications.
特性
分子式 |
C12H21BO4 |
|---|---|
分子量 |
240.11 g/mol |
IUPAC名 |
ethyl (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate |
InChI |
InChI=1S/C12H21BO4/c1-7-15-10(14)8-9(2)13-16-11(3,4)12(5,6)17-13/h8H,7H2,1-6H3/b9-8- |
InChIキー |
DFGFDUCQEBGHBQ-HJWRWDBZSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)/C(=C\C(=O)OCC)/C |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=CC(=O)OCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


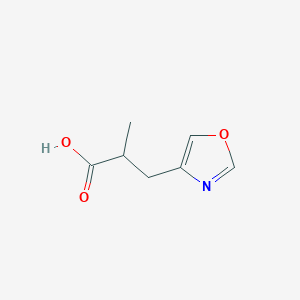
![2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)acetonitrile](/img/structure/B13338815.png)

![5-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene](/img/structure/B13338831.png)
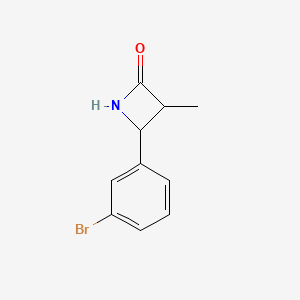
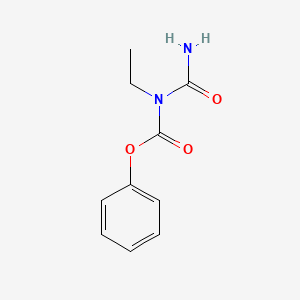
![2-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid](/img/structure/B13338857.png)
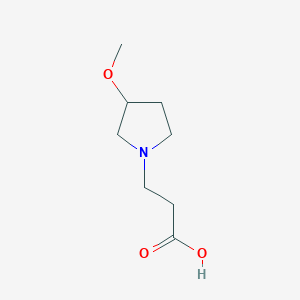
![3-(2-methyl-1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid](/img/structure/B13338865.png)
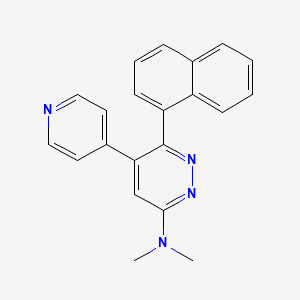
![5-Bromo-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B13338873.png)
